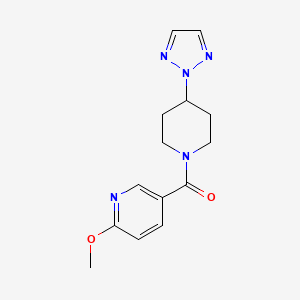

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound has been studied in the context of photoswitchable small-molecule agonists for the Atypical Chemokine Receptor 3 (ACKR3) . Inspired by a known benzylpiperidine-based ACKR3 agonist scaffold, photoswitchable azobenzene-containing analogs were synthesized .Applications De Recherche Scientifique

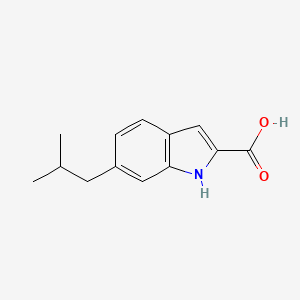

Medicinal Chemistry and Drug Development

The compound serves as an essential intermediate in organic synthesis and pharmaceutical research. Specifically, it plays a crucial role in the synthesis of suvorexant , a novel hypnotic drug used to treat insomnia. Researchers utilize the carboxylic acid group within this compound to create amide or ester derivatives, which can be further modified to design new drug molecules .

Hypnotic Agent: Suvorexant

Suvorexant, also known as Belsomra , is a selective orexin receptor antagonist. It acts by blocking the orexin receptors in the brain, promoting sleep onset and maintenance. Its unique mechanism of action makes it an attractive alternative to traditional sedative-hypnotic drugs. The synthesis of suvorexant involves key steps using our compound as an intermediate .

Antiproliferative Agents

Imidazole-containing compounds, including those with triazole moieties, have shown promise as antiproliferative agents. Our compound’s structure includes both imidazole and triazole rings, making it a potential candidate for inhibiting cell growth. Researchers have evaluated similar 1,2,4-triazole hybrids for their cytotoxic activities against tumor cell lines, demonstrating varying levels of efficacy .

Computational Chemistry and Molecular Modeling

Researchers use our compound as a model system for computational chemistry studies. By analyzing its electronic structure, molecular orbitals, and reactivity, they gain insights into chemical bonding and reaction mechanisms. These investigations contribute to our understanding of chemical processes and guide the design of new compounds.

Propriétés

IUPAC Name |

(6-methoxypyridin-3-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-21-13-3-2-11(10-15-13)14(20)18-8-4-12(5-9-18)19-16-6-7-17-19/h2-3,6-7,10,12H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXKNPPWTOWACA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzotriazol-1-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2600290.png)

![2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2600293.png)

![4-(3-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2600295.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2600297.png)

![4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2600300.png)

![5-[(3-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600301.png)

![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600304.png)

![3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2600307.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2600310.png)